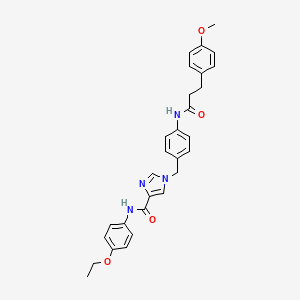

N-(4-ethoxyphenyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide

Descripción

Propiedades

IUPAC Name |

N-(4-ethoxyphenyl)-1-[[4-[3-(4-methoxyphenyl)propanoylamino]phenyl]methyl]imidazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N4O4/c1-3-37-26-15-11-24(12-16-26)32-29(35)27-19-33(20-30-27)18-22-4-9-23(10-5-22)31-28(34)17-8-21-6-13-25(36-2)14-7-21/h4-7,9-16,19-20H,3,8,17-18H2,1-2H3,(H,31,34)(H,32,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUPCDGUPVDDSKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)CCC4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(4-ethoxyphenyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to detail its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- IUPAC Name : N-(4-ethoxyphenyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide

- Molecular Formula : C23H28N2O4

- Molecular Weight : 396.48 g/mol

The structure features an imidazole ring, which is known for its biological activity, along with various aromatic and aliphatic groups that may influence its pharmacokinetic properties.

Antitumor Activity

Research has highlighted the antitumor potential of compounds related to imidazole derivatives. For instance, a study evaluating similar imidazole compounds found significant antiproliferative activity against various cancer cell lines, including A549 (lung cancer), SGC-7901 (gastric cancer), and HeLa (cervical cancer) cells. The compound exhibited lower IC50 values compared to established chemotherapeutics like 5-fluorouracil (5-FU) and methotrexate (MTX), indicating a promising therapeutic profile .

Table 1: Antiproliferative Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Comparison with 5-FU |

|---|---|---|---|

| 4f | HeLa | 3.24 | More potent |

| 4f | A549 | 10.96 | Comparable |

| 4f | SGC-7901 | 2.96 | Significantly more potent |

| 5-FU | HeLa | 5.00 | - |

The mechanism by which N-(4-ethoxyphenyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide exerts its biological effects is likely multifaceted:

- Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cells by modulating the expression of key proteins involved in cell survival, such as increasing Bax (pro-apoptotic) and decreasing Bcl-2 (anti-apoptotic) levels .

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in tumor progression or survival pathways, thereby limiting cancer cell proliferation.

Selectivity and Toxicity

One notable aspect of the biological activity of this compound is its selectivity towards tumor cells over normal cells. Studies indicate that the selectivity index for related compounds shows a significantly higher tolerance in normal cell lines compared to tumor cells, suggesting a favorable therapeutic window .

Case Studies and Research Findings

Several studies have explored the biological activities of imidazole derivatives similar to N-(4-ethoxyphenyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide:

- Antitumor Efficacy : A study evaluated various imidazole derivatives' effects on cancer cell lines, demonstrating that specific substitutions on the benzyl ring significantly influenced their potency against cancer cells .

- Mechanistic Insights : Research utilizing Western blot analysis confirmed that treatment with certain imidazole derivatives resulted in increased expression of apoptotic markers such as caspase-3, further supporting their role in inducing programmed cell death in cancer cells .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Core Structure and Functional Group Variations

Target Compound vs. Benzimidazole Derivatives (–2)

The benzimidazole derivative 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide (–2) shares a carboxamide group and aryl substitutions but differs in core structure (benzimidazole vs. imidazole) and substituents:

- Core: Benzimidazole (fused bicyclic system) vs. monocyclic imidazole.

- Substituents :

Table 1: Structural and Functional Comparisons

Pharmacophore and Bioactivity Implications

- Carboxamide Role: Both compounds retain the carboxamide group, which acts as a hydrogen-bond donor/acceptor, critical for protein binding .

- Substituent Effects :

Comparison with Patent Compounds ()

The patented compound in includes a methoxyphenyl-propanamido moiety, similar to the target. However, the patent compound’s epoxide and morpholine groups indicate divergent applications (e.g., covalent binding or solubility enhancement) .

Molecular Weight and Drug-Likeness

The target compound’s estimated molecular weight (~550 g/mol) is higher than the benzimidazole analog (~463 g/mol) but lower than ADC1770 (757.76 g/mol, ). Higher molecular weight in ADC1770 is attributed to PEG and maleimide groups, which are absent in the target. The target’s weight aligns with Lipinski’s rule of five, suggesting oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.